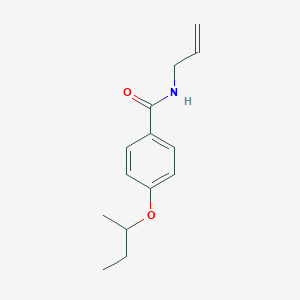![molecular formula C20H21ClN2O4 B268334 4-{[(4-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268334.png)
4-{[(4-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has shown promising results in scientific research applications. It is commonly referred to as "CPAF" and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of CPAF is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
CPAF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. CPAF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPAF in lab experiments is its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, one of the limitations of using CPAF is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of CPAF.
Zukünftige Richtungen
There are several future directions for the study of CPAF. One area of research is the development of more efficient synthesis methods. Another area of research is the study of CPAF's potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are also needed to determine the optimal dosage and potential side effects of CPAF.
Synthesemethoden
CPAF can be synthesized using various methods. One of the most common methods involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone. This is then reacted with sodium hydroxide to form 4-chlorophenacyl chloride. The resulting compound is then reacted with 2-furanylmethylamine and benzamide to form CPAF.
Wissenschaftliche Forschungsanwendungen
CPAF has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CPAF has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Produktname |
4-{[(4-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Molekularformel |
C20H21ClN2O4 |
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H21ClN2O4/c21-15-5-9-17(10-6-15)27-13-19(24)23-16-7-3-14(4-8-16)20(25)22-12-18-2-1-11-26-18/h3-10,18H,1-2,11-13H2,(H,22,25)(H,23,24) |
InChI-Schlüssel |
IXNAJTBWZKDMDQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)


![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)




![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)